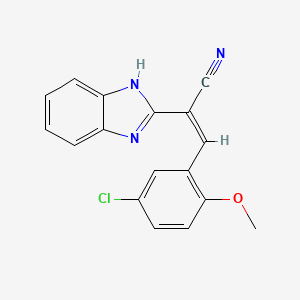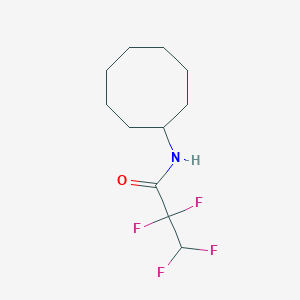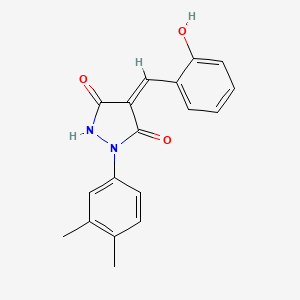
1-(3,4-dimethylphenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione
Descripción general
Descripción
1-(3,4-dimethylphenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione, also known as dimethylphenylpyrazolidinedione (DMPPD), is a compound that has gained attention in scientific research due to its potential therapeutic properties. DMPPD belongs to the class of pyrazolidinedione compounds and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of DMPPD is not fully understood, but it is believed to act through various pathways. DMPPD has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. DMPPD has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
DMPPD has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in animal models of inflammation. DMPPD has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress. In addition, DMPPD has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPPD has advantages and limitations for use in lab experiments. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising compound for research in these areas. However, its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for research on DMPPD. One area of research is the development of DMPPD-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of DMPPD and its potential targets in cells. Furthermore, the development of new synthesis methods for DMPPD may improve its availability for research purposes.
Aplicaciones Científicas De Investigación
DMPPD has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, DMPPD has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, DMPPD has been studied for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis and asthma. DMPPD has also been shown to have antioxidant properties, which may be beneficial in the prevention and treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-7-8-14(9-12(11)2)20-18(23)15(17(22)19-20)10-13-5-3-4-6-16(13)21/h3-10,21H,1-2H3,(H,19,22)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFENLIQQGWVUGL-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3O)C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3O)/C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



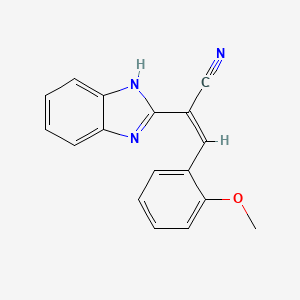
![ethyl 5-(4-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3862485.png)
![3-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}propyl acetate](/img/structure/B3862497.png)

![methyl 2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3862511.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-benzylbenzenesulfonamide](/img/structure/B3862517.png)
![2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3862524.png)
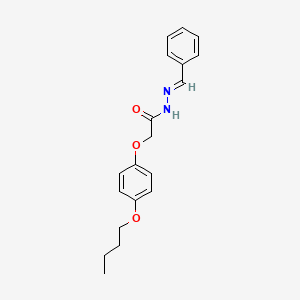


![2-methyl-N'-(2-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3862580.png)

